6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one

CAS No.: 921836-06-8

Cat. No.: VC4137952

Molecular Formula: C19H22N4O4

Molecular Weight: 370.409

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921836-06-8 |

|---|---|

| Molecular Formula | C19H22N4O4 |

| Molecular Weight | 370.409 |

| IUPAC Name | 6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C19H22N4O4/c1-13-4-6-15(7-5-13)23-17(25)12-16(27-3)18(20-23)19(26)22-10-8-21(9-11-22)14(2)24/h4-7,12H,8-11H2,1-3H3 |

| Standard InChI Key | VVRWTRQSUMEHKH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C(=O)C)OC |

Introduction

Overview of the Compound

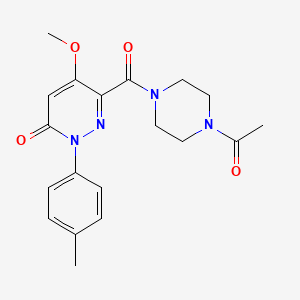

The compound "6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one" is a heterocyclic organic molecule. It contains several functional groups and structural elements:

-

A pyridazinone core: Pyridazinones are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2.

-

A piperazine moiety: Substituted at one end with an acetyl group and at the other with a carbonyl group.

-

Methoxy substitution: At position 5 of the pyridazinone ring.

-

A 4-methylphenyl group: Attached at position 2 of the pyridazinone ring.

Synthesis

While no specific synthesis pathway for this compound is available in the provided results, a plausible route might involve:

-

Formation of the pyridazinone core: Starting from hydrazine derivatives reacting with diketones or similar substrates.

-

Introduction of the methoxy group: Through methylation reactions using methyl iodide or dimethyl sulfate.

-

Attachment of the piperazine moiety: Via acylation or amidation reactions using acetyl chloride and piperazine derivatives.

-

Substitution with the methylphenyl group: Likely through electrophilic aromatic substitution or coupling reactions.

Applications

Pyridazinone derivatives are known for their diverse pharmacological activities, including:

-

Anti-inflammatory and analgesic properties.

-

Potential as antihypertensive agents, targeting cardiovascular systems.

-

Use in designing molecules with anticancer or antiviral properties.

Given the presence of a piperazine moiety, this compound might also exhibit activity related to central nervous system disorders or serve as a scaffold for drug discovery.

Analytical Characterization

To confirm its structure, the following techniques would be used:

-

NMR Spectroscopy: For identifying proton (H) and carbon (C) environments.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

IR Spectroscopy: To identify functional groups like carbonyls, ethers, and amides.

-

X-ray Crystallography: For unambiguous structural determination.

Hypothetical Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | Estimated based on formula |

| Melting Point | Not available |

| Solubility | Soluble in polar organic solvents |

| Key Functional Groups | Ketone, amide, ether, aromatic systems |

| Potential Applications | Pharmaceutical research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume